Isolicoflavonol
Overview
Description
Isoflavidinin and Iso-oxoflavidinin: Description and Synthesis Analysis
Isoflavidinin and iso-oxoflavidinin are two modified 9,10-dihydrophenanthrenes discovered in the orchids Pholidota articulata, Otochilus porecta, and O. fusca. The structural elucidation of these compounds was achieved through 13 C NMR spectral analysis, particularly of isoflavidinin acetate, which helped confirm the molecular structure of these compounds .
Molecular Structure Analysis
The molecular structures of isoflavidinin and iso-oxoflavidinin are characterized by the 9,10-dihydrophenanthrene skeleton, which is a common structural motif in many natural products. The precise arrangement of atoms and functional groups within these molecules was determined using NMR spectroscopy, which is a powerful tool for structural analysis in organic chemistry .
Chemical Reactions Analysis
While the specific chemical reactions of isoflavidinin and iso-oxoflavidinin are not detailed in the provided papers, the synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of roseoflavin, a compound related to the flavin group, involves reactions starting from 2-dimethylamino-4-amino-toluene, D-pentoses, and violuric acid, leading to the formation of the isoalloxazine ring system . This process includes steps such as deamination, side chain reduction, and dephosphorylation, which are common in the biosynthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to isoflavidinin and iso-oxoflavidinin can be inferred from the analysis of roseoflavin. Roseoflavin's properties, such as elemental analysis, UV-visible absorption spectrum, melting point, optical rotation, and NMR spectrum, were determined and compared with its diastereoisomers to confirm its identity. Additionally, properties like pKa, oxidation-reduction potential, absorption spectra, and photosensitivity were described, which are essential for understanding the behavior of these compounds under different conditions .
Scientific Research Applications
Gut Microbiota and Growth Performance
Isoflavonoids like Isoorientin (a natural flavonoid closely related to Isolicoflavonol) have been studied for their effects on gut microbiota and growth performance. In mice, Isoorientin was shown to promote food intake, body weight gain, and increase the digestibility of proteins. It also strengthened antioxidant capacity, indicating potential benefits for human health in similar domains (Yuan et al., 2018).
Cardiovascular Health
Research on Melicoccus bijugatus, which contains similar flavonoid compounds, demonstrated cardioprotective effects. This study provides insight into how flavonoids like Isolicoflavonol could be beneficial in managing cardiovascular ailments (Nwokocha et al., 2019).
Antidiabetic and Hypolipidemic Activity
Isolicoflavonol-related compounds in Helicteres isora were found to have antidiabetic and hypolipidemic activities. These findings suggest potential applications in treating type-2 diabetes (Chakrabarti et al., 2002).
Nutritional Research and Monitoring
Isotopic tools, including those analyzing flavonoid compounds, have been crucial in nutrition research and monitoring. These methods have been utilized to study the metabolism of important nutrients like protein, fat, vitamins, and minerals (Valencia & Iyengar, 2002).
Neuroprotective Effects
Naturally occurring biflavonoids, similar in structure to Isolicoflavonol, have shown promising neuroprotective effects. These compounds might offer therapeutic potential against neurodegenerative diseases such as Alzheimer's disease and stroke (Kang et al., 2005).
Antioxidant Properties
Flavonoids like Isolicoflavonol have been identified for their antioxidant properties. These compounds, found in fruits and vegetables, play a crucial role in scavenging harmful free radicals, implicated in degenerative diseases (Kaur & Kapoor, 2001).
Safety And Hazards
properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-4-11-7-12(5-6-14(11)22)20-19(25)18(24)17-15(23)8-13(21)9-16(17)26-20/h3,5-9,21-23,25H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCKDCPTJAQQSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317129 | |
Record name | Isolicoflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isolicoflavonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Isolicoflavonol | |
CAS RN |
94805-83-1 | |
Record name | Isolicoflavonol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94805-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isolicoflavonol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isolicoflavonol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355E7H7EHH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Isolicoflavonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
119 °C | |
Record name | Isolicoflavonol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037249 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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